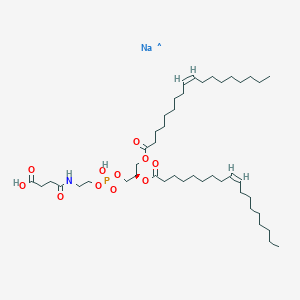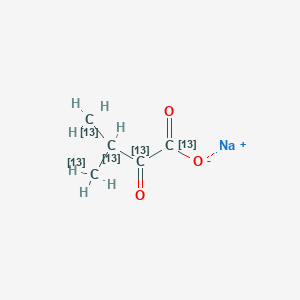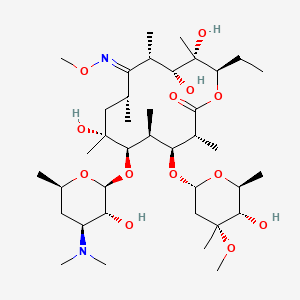
Sodium (~18~O_4_)perchlorate
Vue d'ensemble
Description
Sodium perchlorate is a powerful oxidizing agent that plays a pivotal role in a multitude of applications . This chemical compound is typically encountered in its monohydrate form, NaClO4·H2O, but also exists in an anhydrous state, NaClO4 .
Synthesis Analysis
Sodium perchlorate can be prepared in the laboratory by the electrolysis of a solution of sodium chlorate, NaClO3, using an inert platinum electrode . Over time, the chlorate is converted into perchlorate through the process of anodic oxidation .Molecular Structure Analysis
The molecular weight of sodium perchlorate monohydrate is approximately 140.46 g/mol, while the anhydrous form is 122.44 g/mol . Sodium perchlorate appears as a white crystalline substance . The molecular formula of Sodium (18O4)perchlorate is ClNaO4 .Chemical Reactions Analysis
Sodium perchlorate is a strong oxidizing agent that can react violently with organic materials, reducing agents, and combustible substances . This potent oxidizing property makes it an essential element in various industries, from pyrotechnics to rocket propellants .Physical And Chemical Properties Analysis
Sodium perchlorate is a white crystalline substance, highly soluble in water and other polar solvents . It is thermally stable up to high temperatures . At 490 °C it undergoes thermal decomposition, producing sodium chloride and dioxygen .Applications De Recherche Scientifique
All-Solid-State Sodium-Ion Battery
Sodium perchlorate is used in the development of a sustainable ion-conducting solid electrolyte, which is a crucial area of research due to its potential application in all-solid-state batteries . In one study, electrolyte membranes based on water-soluble biopolymer sodium alginate and sodium perchlorate were prepared and analyzed . The membrane with 60 wt% sodium perchlorate:40 wt% sodium alginate exhibited maximum ion conductivity of 2.291×10−3 S cm−1 at room temperature .
Environmental Pollutant
Perchlorate has been identified as an environmental pollutant . Interest in perchlorate as a potential substance affecting human health increased when large amounts of it were detected in water samples from the western states of the USA . Sources of perchlorate in the environment may include those related to human activity and natural formation .
Endocrine Disruptor
Perchlorate has been classified as a goitrogen, a substance inhibiting iodine uptake by thyroid cells . This disturbs the metabolism of thyroid hormones and can lead to serious health issues . Many studies have been conducted to examine the effects of perchlorate on thyroid activity .
Hyperthyroidism Treatment
In the past, perchlorate was used as a hyperthyroidism treating agent, although it was withdrawn from medical usage due to its grave adverse effects .
Drinking Water Contaminant
Drinking water is one of the major sources of human exposure to perchlorate . Little is known about the occurrence of perchlorate in waters from China .
Agricultural Fertilizer
Naturally occurring perchlorate was found in samples of Chilean nitrate, used on a large scale in agriculture as a fertilizer .
Mécanisme D'action
Target of Action
Sodium perchlorate, also known as Sodium (~18~O_4_)perchlorate or DTXSID40745706, primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.
Mode of Action
Sodium perchlorate acts as a competitive inhibitor of iodine uptake by the thyroid gland . This interaction results in a decrease in the production of thyroid hormones, which are essential for various physiological processes.
Biochemical Pathways
The primary biochemical pathway affected by Sodium perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, Sodium perchlorate disrupts the production of thyroid hormones, leading to potential downstream effects such as altered metabolic rate and growth patterns .
Pharmacokinetics
It is known that sodium perchlorate is a small, highly soluble molecule, suggesting that it may be readily absorbed and distributed throughout the body . The metabolism and excretion of Sodium perchlorate are areas of ongoing research.
Result of Action
The primary molecular effect of Sodium perchlorate’s action is the reduction in thyroid hormone production . On a cellular level, this can lead to changes in metabolic activity, as thyroid hormones play a key role in regulating metabolism. In severe cases, this can lead to symptoms of hypothyroidism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium perchlorate. For instance, the presence of other iodine-containing compounds in the body can affect the compound’s ability to inhibit iodine uptake . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Safety and Hazards
As a strong oxidizer, sodium perchlorate can cause severe burns and eye damage . Moreover, if combined with combustible substances, it poses a significant fire and explosion risk . Therefore, it’s essential to handle sodium perchlorate with care, using protective equipment, including gloves, eye protection, and face protection .
Orientations Futures
Despite the low level of evidence, perchlorates could be considered in specific forms of thyroid disorders, including iodine-induced hyperthyroidism and thyroid storm . Sodium perchlorate and other perchlorates have been found on the planet Mars, first detected by the NASA probe Phoenix in 2009 . This was later confirmed by spectral analysis by the Mars Reconnaissance Orbiter in 2015 of what is thought to be brine seeps which may be the first evidence of flowing liquid water containing hydrated salts on Mars .
Propriétés
InChI |
InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1/i2+2,3+2,4+2,5+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAXWOYCMUHIX-JXBOESPZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18O-]Cl(=[18O])(=[18O])=[18O].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745706 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (~18~O_4_)perchlorate | |
CAS RN |
1173022-22-4 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



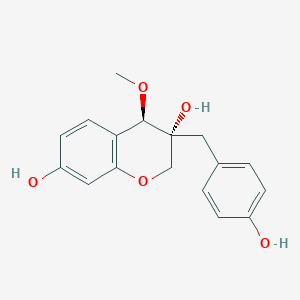
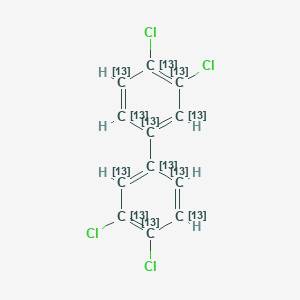
![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)
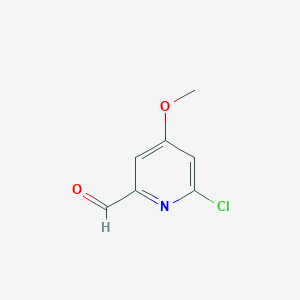
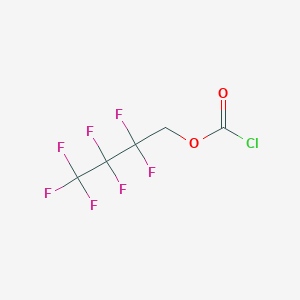

![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)
